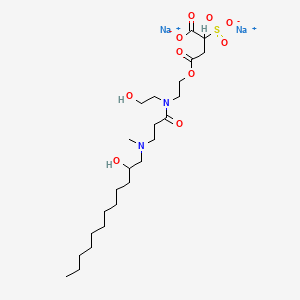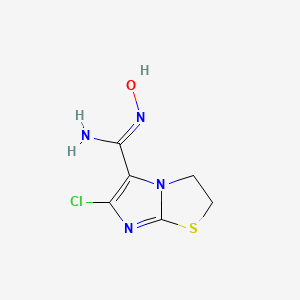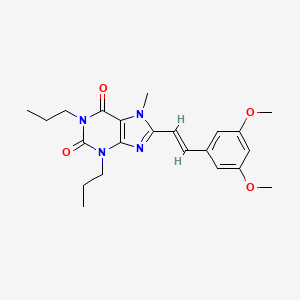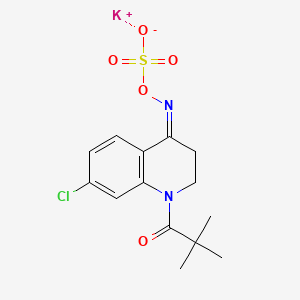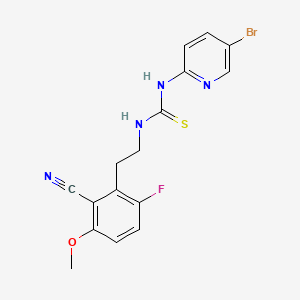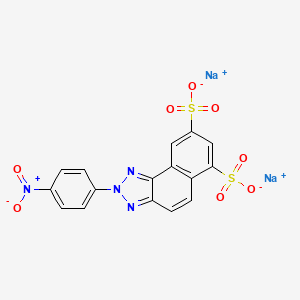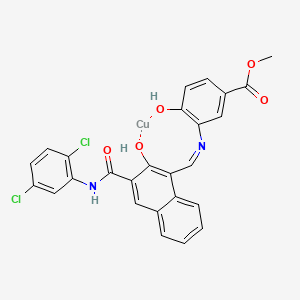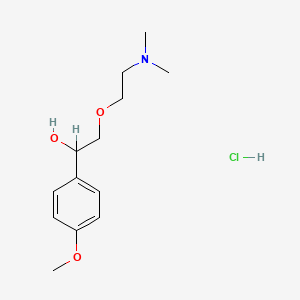
2H-1,2,4-Benzothiadiazin-3(4H)-one, hydrazone, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of 3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido makes it a subject of interest in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido typically involves the reaction of appropriate hydrazine derivatives with benzothiadiazine precursors. One common method includes the use of hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of 3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where hydrazine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chlorothiazide
- Hydrochlorothiazide
- Phthalazinone derivatives
Uniqueness
3-Idrazino-1,2,4-benzotiadiazina-1,1-diossido is unique due to its specific hydrazine substitution, which imparts distinct pharmacological properties compared to other benzothiadiazine derivatives. This uniqueness makes it a valuable compound for further research and development .
Propriétés
Numéro CAS |
90000-56-9 |
|---|---|
Formule moléculaire |
C7H8N4O2S |
Poids moléculaire |
212.23 g/mol |
Nom IUPAC |
(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)hydrazine |
InChI |
InChI=1S/C7H8N4O2S/c8-10-7-9-5-3-1-2-4-6(5)14(12,13)11-7/h1-4H,8H2,(H2,9,10,11) |
Clé InChI |
WEZVWNMDSNVKGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)
